molecular formula C12H13F3O3 B12583166 Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) CAS No. 562811-22-7

Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)

Cat. No.: B12583166
CAS No.: 562811-22-7
M. Wt: 262.22 g/mol
InChI Key: GNYQXXOUUBULDD-UHFFFAOYSA-N
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Description

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) is a chemical compound known for its unique structure and properties It features an acetic acid moiety linked to a trifluoromethyl-substituted phenyl group via a prop-2-en-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the prop-2-en-1-ol functionality. One common method involves the use of ethyl acrylate, palladium acetate (Pd(OAc)2), potassium bicarbonate (KHCO3), and t-amyl alcohol as solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-ol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • (3-Trifluoromethylphenyl)acetic acid methyl ester

Uniqueness

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

562811-22-7

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

acetic acid;3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4)

InChI Key

GNYQXXOUUBULDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C=CCO)C(F)(F)F

Origin of Product

United States

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